

Spectral Data Analysis of 2,6-Dichloro-4-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichloro-4-nitropyridine

Cat. No.: B133513

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectral data for the compound **2,6-dichloro-4-nitropyridine**. Due to the limited availability of public experimental data, this guide combines documented information with theoretical predictions to offer a valuable resource for researchers utilizing this compound.

Compound Overview

2,6-Dichloro-4-nitropyridine is a halogenated and nitrated pyridine derivative. Its chemical structure makes it a useful intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. The electron-withdrawing nature of the nitro group and the chlorine atoms significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions.

Chemical Structure:

Key Identifiers:

- CAS Number: 25194-01-8
- Molecular Formula: $C_5H_2Cl_2N_2O_2$
- Molecular Weight: 192.99 g/mol

Spectral Data Summary

The following tables summarize the predicted and observed spectral data for **2,6-dichloro-4-nitropyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR data for **2,6-dichloro-4-nitropyridine** is not readily available in public databases. The following are predicted values based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 8.1 - 8.3	Singlet	2H	H-3, H-5

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~ 152	C-2, C-6
~ 148	C-4
~ 118	C-3, C-5

Infrared (IR) Spectroscopy

An FTIR spectrum of **2,6-dichloro-4-nitropyridine** has been recorded using the KBr technique on a Bruker Tensor 27 FT-IR instrument.[\[1\]](#) While the full dataset is not publicly available, the characteristic absorption bands are expected in the following regions based on the functional groups present.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration
3100 - 3000	Medium	Aromatic C-H Stretch
1600 - 1585	Medium - Weak	C=C Ring Stretch
1560 - 1515	Strong	Asymmetric NO ₂ Stretch
1360 - 1345	Strong	Symmetric NO ₂ Stretch
850 - 750	Strong	C-Cl Stretch
750 - 700	Strong	C-H Out-of-plane Bend

Mass Spectrometry (MS)

Experimental mass spectrometry data for **2,6-dichloro-4-nitropyridine** is not readily available. The predicted mass spectrum would show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
192/194/196	[M] ⁺ Molecular ion (isotopic pattern for 2 Cl atoms)
162/164/166	[M-NO] ⁺
146/148/150	[M-NO ₂] ⁺
157/159	[M-Cl] ⁺
111	[M-Cl-NO ₂] ⁺

Experimental Protocols

The following are general protocols for obtaining the spectral data described above. These are intended as a guide and may require optimization based on the specific instrumentation and sample.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **2,6-dichloro-4-nitropyridine** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry 5 mm NMR tube.
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing if required.
- Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

Data Acquisition:

- Insert the sample into a high-resolution NMR spectrometer (typically 400 MHz or higher).
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Acquire a standard one-dimensional proton (^1H) and carbon (^{13}C) spectrum. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
- Set appropriate acquisition parameters, including the number of scans to achieve an adequate signal-to-noise ratio and a suitable relaxation delay.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum and apply baseline correction.
- Calibrate the chemical shift scale using the internal standard.
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

Sample Preparation (KBr Pellet Technique):

- Grind 1-2 mg of **2,6-dichloro-4-nitropyridine** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder to a pellet-forming die.
- Apply pressure using a hydraulic press to form a thin, transparent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Acquire the sample spectrum, typically in the range of 4000-400 cm^{-1} . Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing:

- The spectrometer software will automatically subtract the background spectrum from the sample spectrum.
- Identify the wavenumbers of the major absorption bands.

Mass Spectrometry

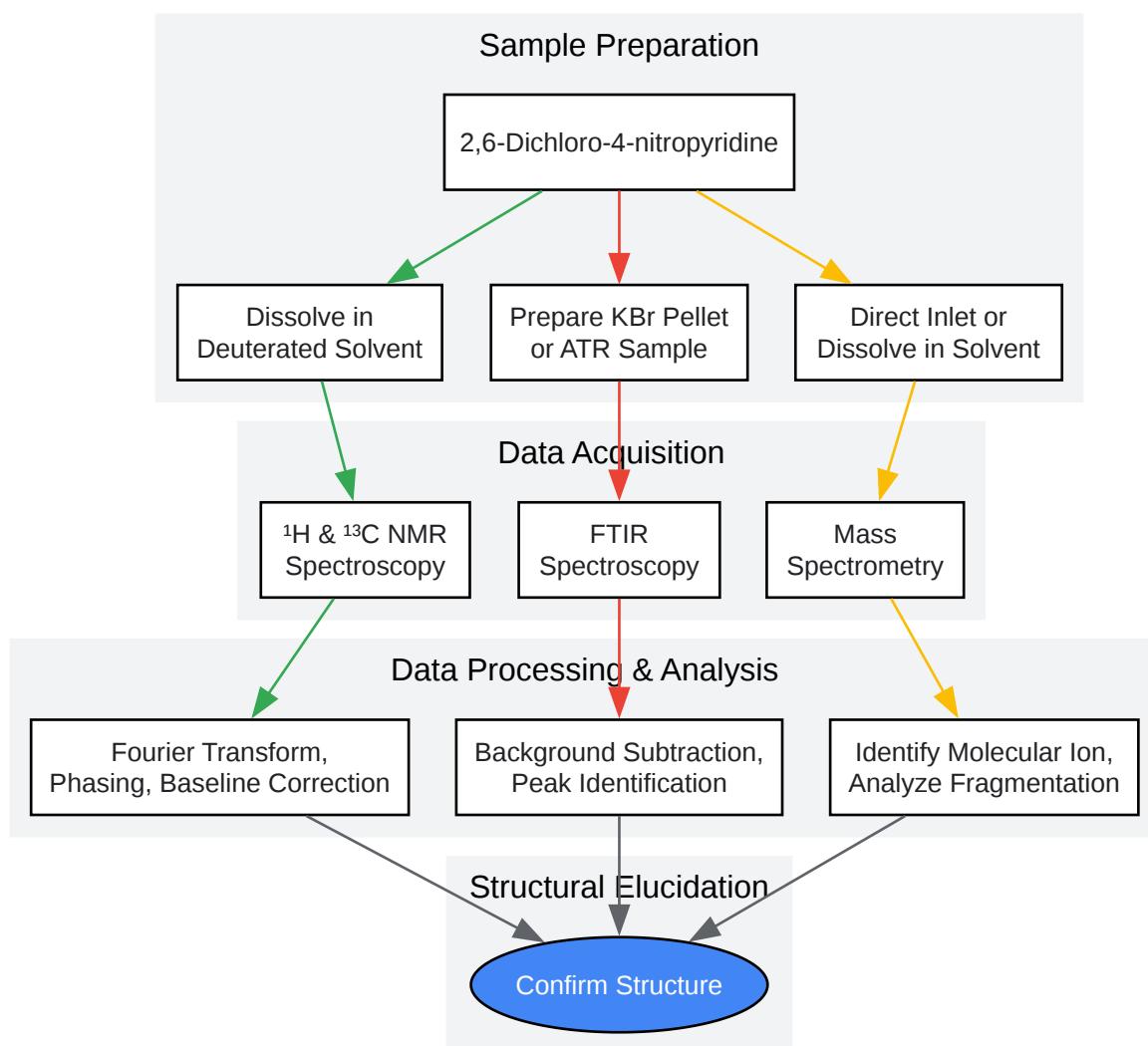
Sample Preparation:

- For Electron Ionization (EI), the solid sample can be introduced directly via a solids probe.
- For Electrospray Ionization (ESI), dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

Data Acquisition (EI-MS):

- Introduce the sample into the ion source of a mass spectrometer.

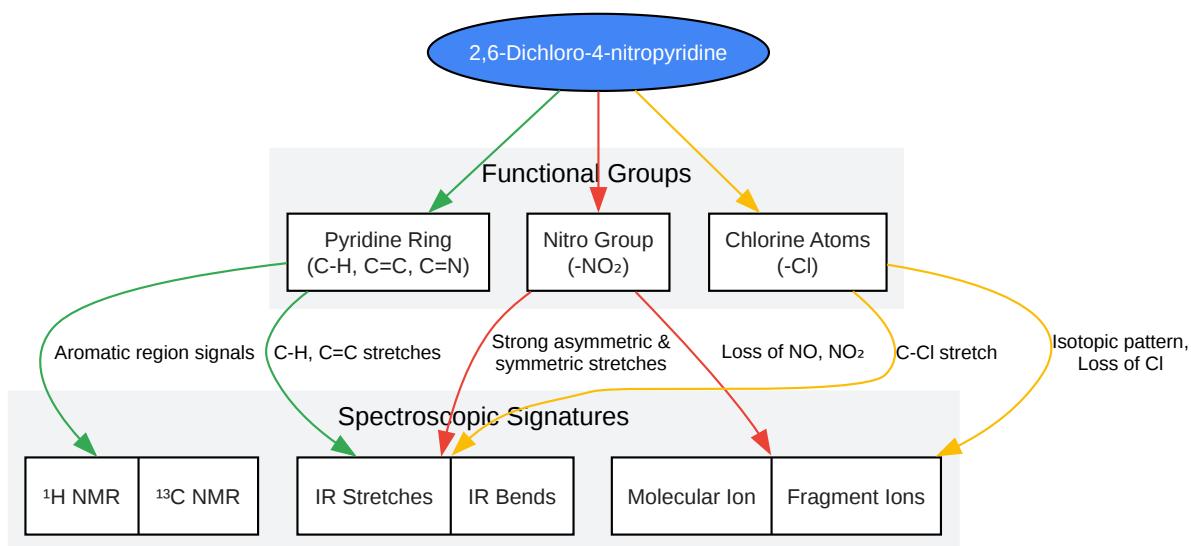
- Ionize the sample using a standard electron energy of 70 eV.
- Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.


Data Processing:

- Identify the molecular ion peak. The isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4) should be observed.
- Analyze the fragmentation pattern to identify characteristic neutral losses (e.g., NO, NO₂, Cl).

Visualizations

Experimental Workflow for Spectral Analysis


The following diagram illustrates a general workflow for the acquisition and analysis of spectral data for a chemical compound like **2,6-dichloro-4-nitropyridine**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectral analysis.

Logical Relationship of Functional Groups to Spectral Data

This diagram illustrates how the different functional groups within **2,6-dichloro-4-nitropyridine** give rise to specific signals in the various spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Functional group and spectral data relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dichloro-4-nitropyridine | C5H2Cl2N2O2 | CID 3841070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectral Data Analysis of 2,6-Dichloro-4-nitropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133513#2-6-dichloro-4-nitropyridine-spectral-data-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com